molecular formula C18H21NO3 B269597 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B269597
M. Wt: 299.4 g/mol
InChI Key: SHPABSKDSGXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, also known as TACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. TACB is a cyclic amino acid derivative that has been shown to have significant effects on the central nervous system, specifically in the modulation of dopamine and glutamate receptors. In

Mechanism of Action

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid acts as a partial agonist at both dopamine and glutamate receptors, specifically at the D1 and NMDA receptor subtypes. By modulating the activity of these receptors, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on dopamine and glutamate receptors have been shown to have significant effects on behavior and cognition. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to improve memory and learning, reduce impulsivity and aggression, and decrease drug-seeking behavior. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as an antipsychotic agent, reducing the symptoms of schizophrenia in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its specificity for dopamine and glutamate receptors, which allows for targeted modulation of these pathways. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have relatively low toxicity and few side effects in animal studies. However, one limitation of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its limited solubility in water, which can make dosing and administration challenging in some experiments.

Future Directions

There are several potential future directions for research on 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, which could have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the long-term effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on behavior and cognition, as well as its potential applications in the treatment of neurological disorders in humans. Finally, research on the pharmacokinetics of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, including its absorption, distribution, metabolism, and excretion, could provide valuable information for the development of therapeutic agents based on this compound.

Synthesis Methods

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3,4,5-tetrahydro-1H-1-benzazepine, followed by the addition of a carboxylic acid group to the cyclohexene ring. The final product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have significant effects on dopamine and glutamate receptors, which are implicated in the pathophysiology of these disorders. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as a cognitive enhancer, improving memory and learning in animal models.

properties

Product Name

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(14-9-2-3-10-15(14)18(21)22)19-12-6-5-8-13-7-1-4-11-16(13)19/h1-4,7,11,14-15H,5-6,8-10,12H2,(H,21,22)

InChI Key

SHPABSKDSGXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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